molecular formula C27H24N4O B12415659 Atr-IN-10

Atr-IN-10

Katalognummer: B12415659
Molekulargewicht: 420.5 g/mol
InChI-Schlüssel: FUGHMCPIZIROPV-GOSISDBHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Atr-IN-10 is a chemical compound that has garnered significant interest in scientific research due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in different fields such as chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of Atr-IN-10 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

    Synthetic Routes: The synthesis of this compound often involves multi-step reactions that include the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions for the synthesis of this compound are carefully controlled to ensure the desired product is obtained. This includes controlling the temperature, pressure, and pH levels during the reaction.

    Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors and advanced purification techniques to ensure high yield and purity. The industrial methods are designed to be cost-effective and efficient.

Analyse Chemischer Reaktionen

Atr-IN-10 undergoes various types of chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents. These reactions typically result in the formation of oxidized products.

    Reduction: Reduction reactions of this compound involve the use of reducing agents to convert it into reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds.

Wissenschaftliche Forschungsanwendungen

Atr-IN-10 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methods.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can be used as a probe to investigate the function of specific proteins and enzymes.

    Medicine: this compound has potential applications in medicine, particularly in drug development. It can be used to design and synthesize new therapeutic agents with specific biological activities.

    Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for use in manufacturing processes and quality control.

Wirkmechanismus

The mechanism of action of Atr-IN-10 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Eigenschaften

Molekularformel

C27H24N4O

Molekulargewicht

420.5 g/mol

IUPAC-Name

(3R)-4-[2-(1H-indol-4-yl)-6-phenylquinazolin-4-yl]-3-methylmorpholine

InChI

InChI=1S/C27H24N4O/c1-18-17-32-15-14-31(18)27-23-16-20(19-6-3-2-4-7-19)10-11-25(23)29-26(30-27)22-8-5-9-24-21(22)12-13-28-24/h2-13,16,18,28H,14-15,17H2,1H3/t18-/m1/s1

InChI-Schlüssel

FUGHMCPIZIROPV-GOSISDBHSA-N

Isomerische SMILES

C[C@@H]1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5

Kanonische SMILES

CC1COCCN1C2=NC(=NC3=C2C=C(C=C3)C4=CC=CC=C4)C5=C6C=CNC6=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.